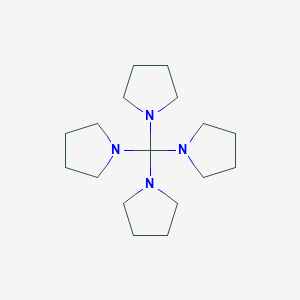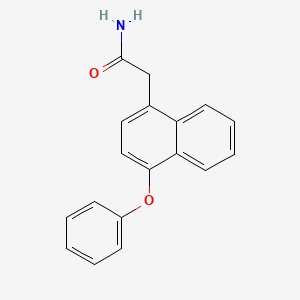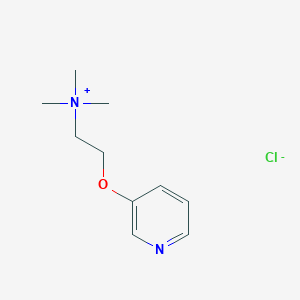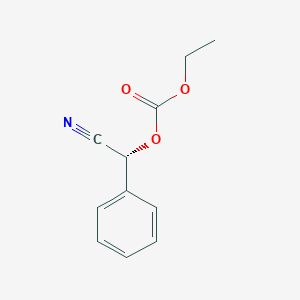
1,1',1'',1'''-Methanetetrayltetrapyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine is a complex organic compound characterized by its unique structure consisting of four pyrrolidine rings connected to a central methane carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine typically involves the reaction of pyrrolidine with a suitable methane derivative under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where pyrrolidine acts as the nucleophile, attacking a methane derivative such as chloromethane. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: N-oxides of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine compounds.
科学研究应用
1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a versatile ligand, modulating the activity of target proteins and enzymes.
相似化合物的比较
1,1,1-Trichloroethane: An organic compound with a similar central carbon structure but different functional groups.
Trifluorotoluene: Another compound with a central carbon and multiple substituents, used in various industrial applications.
Uniqueness: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine stands out due to its four pyrrolidine rings, which confer unique chemical and physical properties. This structural feature makes it particularly valuable in applications requiring specific molecular interactions and stability.
属性
CAS 编号 |
200939-32-8 |
|---|---|
分子式 |
C17H32N4 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
1-(tripyrrolidin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C17H32N4/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21/h1-16H2 |
InChI 键 |
BQNOMXXQOLMTPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(N2CCCC2)(N3CCCC3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)

![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)

